1-(Diphenylmethyl)-4-nitrobenzene

Description

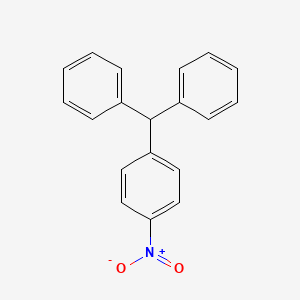

Structure

2D Structure

3D Structure

Properties

CAS No. |

2945-12-2 |

|---|---|

Molecular Formula |

C19H15NO2 |

Molecular Weight |

289.3 g/mol |

IUPAC Name |

1-benzhydryl-4-nitrobenzene |

InChI |

InChI=1S/C19H15NO2/c21-20(22)18-13-11-17(12-14-18)19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,19H |

InChI Key |

PYIFQWWZCFQJQJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 1 Diphenylmethyl 4 Nitrobenzene and Its Analogues

Direct Synthesis Approaches to 1-(Diphenylmethyl)-4-nitrobenzene

Direct methods focus on the late-stage introduction of the diphenylmethyl group onto the 4-position of a nitrobenzene (B124822) ring.

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic compounds like nitrobenzene. organic-chemistry.org The reaction facilitates the formal replacement of a hydrogen atom with a nucleophile. sci-hub.se In the context of synthesizing this compound, this strategy involves the reaction of nitrobenzene with a carbanion derived from a diphenylmethane (B89790) derivative that contains a leaving group on the methylene (B1212753) carbon.

The general mechanism of VNS involves the initial addition of a carbanion, which bears a leaving group (X), to the aromatic ring to form a Meisenheimer-type adduct. organic-chemistry.org This is followed by a base-induced β-elimination of HX, which regenerates aromaticity and results in the substituted product. sci-hub.se For the synthesis of this compound, the nucleophile would be a "Ph₂C⁻-X" species.

A notable example of a VNS reaction that introduces a substituted benzyl (B1604629) group involves the reaction of nitrobenzenes with the anion of (chloromethyl)diphenylphosphinoyl oxide. rsc.org This process yields a substituted nitrobenzyldiphenylphosphine oxide, demonstrating the feasibility of introducing complex benzylic groups via VNS. The reaction typically proceeds with substitution occurring at the ortho and para positions relative to the nitro group. For nitrobenzene itself, a mixture of 2- and 4-substituted products is expected. organic-chemistry.org

Table 1: Key Features of VNS for Aryl Alkylation

| Feature | Description | Reference |

|---|---|---|

| Principle | Nucleophilic replacement of hydrogen in nitroaromatics using carbanions with a leaving group at the nucleophilic center. | organic-chemistry.org |

| Substrates | Nitroarenes (e.g., nitrobenzene) and carbanion precursors with a leaving group (e.g., R-CH(X)-Y). | sci-hub.se |

| Conditions | Requires a strong base (typically >2 equivalents) to generate the carbanion and facilitate the elimination step. | organic-chemistry.org |

| Regioselectivity | For monosubstituted nitrobenzenes, substitution occurs at the positions ortho and para to the nitro group. | organic-chemistry.org |

Palladium catalysis offers a versatile platform for forming carbon-carbon bonds. The synthesis of this compound via this method would likely involve the coupling of a diphenylmethyl-containing species with a 4-nitrophenyl derivative. These reactions often proceed through the formation of a reactive (η³-benzyl)palladium intermediate. organic-chemistry.org

One strategy involves the palladium-catalyzed nucleophilic substitution of benzylic esters or carbonates. organic-chemistry.org For instance, a palladium complex can catalyze the reaction of benzyl methyl carbonates with carbon nucleophiles like malonates. organic-chemistry.org To form this compound, this could be adapted by coupling a 4-nitrobenzyl derivative with a diphenylmethyl nucleophile or, more commonly, a diphenylmethyl electrophile with a 4-nitrophenyl nucleophile.

Another approach is the three-component coupling reaction. Researchers have developed palladium-catalyzed methods that couple benzynes, benzylic bromides, and a borylating agent to generate functionalized benzyl boronates. mdpi.com While not a direct synthesis of the target compound, this highlights the capability of palladium catalysis to construct complex aryl-alkyl systems. The direct coupling of a diphenylmethyl halide with 4-nitrophenylboronic acid (a Suzuki-type reaction) or a 4-nitrophenyl halide with a diphenylmethyl organometallic reagent would be a plausible route, though the presence of the nitro group can sometimes complicate catalytic cycles.

Table 2: Palladium-Catalyzed Benzylic Substitution

| Catalyst System | Reactants | Product Type | Reference |

|---|---|---|---|

| [Pd(η³-C₃H₅)(cod)]BF₄ / DPPF | Benzyl methyl carbonates, Malonates | Benzylated malonates | organic-chemistry.org |

| Pd(dppf)Cl₂ | Benzyl carbonates, Arylsulfonyl hydrazides | Benzyl sulfones | researchgate.net |

The classical Friedel-Crafts alkylation is a fundamental method for attaching alkyl groups to an aromatic ring using an alkyl halide and a Lewis acid catalyst, such as AlCl₃. mt.com However, this reaction is notoriously inefficient for strongly deactivated aromatic rings. The nitro group in nitrobenzene is a powerful deactivating group, which makes direct Friedel-Crafts alkylation very difficult, often resulting in poor to no yield. stackexchange.comlibretexts.org Consequently, nitrobenzene has even been used as a solvent for Friedel-Crafts reactions involving more reactive substrates. stackexchange.com

Despite these limitations, modifications to the Friedel-Crafts reaction can enable the benzylation of deactivated arenes. One such improvement involves the use of a more reactive alkylating agent or a different catalytic system. For example, a successful Friedel-Crafts benzylation of deactivated arenes has been developed using a system that activates an N-methyl hydroxamic acid leaving group with BF₃•OEt₂. ethz.ch This method proceeds under milder conditions and avoids the formation of highly reactive carbocations that can lead to side reactions. ethz.ch

Applying this to the synthesis of this compound would involve reacting nitrobenzene with a diphenylmethyl derivative containing a suitable leaving group (e.g., diphenylmethanol (B121723) or a derivative) in the presence of a tailored Lewis acid catalyst system.

Precursor-Based Synthetic Routes to Structurally Related Compounds

These routes involve the synthesis of analogues or the target molecule itself by assembling the core structure from building blocks that already contain either the nitroaromatic or the diphenylmethyl moiety.

This approach constructs the diphenylmethyl framework on a pre-existing nitroaromatic ring, typically starting from a nitrobenzaldehyde. For example, 4-nitrobenzaldehyde (B150856) can serve as the electrophilic starting material.

A common strategy is the Grignard reaction. Reacting 4-nitrobenzaldehyde with a phenylmagnesium halide (e.g., PhMgBr) would yield (4-nitrophenyl)(phenyl)methanol. This intermediate alcohol could then be converted to a halide and subjected to a second aromatic substitution reaction with benzene (B151609) under Friedel-Crafts conditions to form the final this compound structure.

Alternatively, condensation reactions can be employed. The Claisen-Schmidt condensation of 4-nitrobenzaldehyde with aromatic ketones can produce chalcone-like structures. jocpr.com While this does not directly yield the diphenylmethyl group, subsequent chemical transformations (e.g., reduction and further arylation) could potentially lead to the desired scaffold. Research has shown that the reaction between 4-nitrobenzaldehyde and 4-methoxyacetophenone can lead to a β-hydroxyketone, demonstrating the initial C-C bond formation. jocpr.com

An alternative strategy begins with a molecule already containing the diphenylmethyl group, such as diphenylmethane or diphenylmethanol. The nitro group is then introduced onto the aromatic ring in a subsequent step.

The most direct method is the electrophilic nitration of diphenylmethane. The reaction of diphenylmethane with a nitrating agent (typically a mixture of nitric acid and sulfuric acid) would introduce a nitro group onto one of the phenyl rings. nih.gov However, this reaction often lacks regioselectivity. The diphenylmethyl group is an ortho, para-director, meaning nitration will produce a mixture of 2-nitro and 4-nitro isomers, which would then require separation. Controlling the reaction conditions (temperature, concentration) is crucial to optimize the yield of the desired 4-nitro-isomer.

Synthetic nitroaromatic compounds are significant in various chemical industries and as intermediates for pharmaceuticals and materials. nih.govoregonstate.edu The synthesis of nitroaromatics from precursors is a well-established field, providing a reliable, albeit potentially low-yielding, pathway to compounds like this compound. rsc.org

Stereoselective and Enantioselective Methodologies for Analogues

The development of stereoselective and enantioselective methods for the synthesis of analogues of this compound is a significant area of research, driven by the need for chirally pure compounds in various fields of chemical science. These methods aim to control the three-dimensional arrangement of atoms, particularly at the carbon atom bearing the two phenyl groups, to produce specific stereoisomers.

One of the most powerful strategies for introducing chirality is through asymmetric Friedel-Crafts reactions. This reaction, when catalyzed by a chiral catalyst, can lead to the formation of enantioenriched products. For instance, the alkylation of aromatic compounds with a suitable electrophile in the presence of a chiral Lewis acid or a chiral Brønsted acid can provide a direct route to chiral diarylmethane derivatives.

Chiral phosphoric acids have emerged as highly effective catalysts for a variety of asymmetric transformations, including the Friedel-Crafts alkylation of indoles and pyrroles with nitroalkenes. acs.orgpsu.edu This methodology can be conceptually extended to the synthesis of chiral analogues of this compound. In such a scenario, a chiral phosphoric acid would activate the nitro-containing electrophile, facilitating a nucleophilic attack from an aromatic ring in a stereocontrolled manner. The high enantioselectivities often observed in these reactions are attributed to the well-defined chiral environment created by the catalyst. psu.edu

Another promising approach involves the use of chiral metal complexes as catalysts. For example, complexes of ytterbium(III) triflate with chiral pybox (pyridine-bis(oxazoline)) ligands have been successfully employed in the asymmetric Friedel-Crafts alkylation of indoles with nitroalkenes, affording high yields and enantioselectivities. nih.gov The tunability of the pybox ligand allows for the optimization of the catalyst to achieve high stereocontrol for a range of substrates, including those with steric hindrance. nih.gov Similarly, copper(I) triflate complexes with chiral aziridine-phosphine ligands have shown good catalytic activity and enantioselectivity in the Friedel-Crafts alkylation of indoles with β-nitrostyrenes. mdpi.com

The enantioselective synthesis of triarylmethanes, which are structurally related to this compound, has been achieved through the rhodium-catalyzed C-H functionalization of cyclohexadiene derivatives with diaryldiazomethanes. nih.govacs.org This method, followed by an oxidation step, provides access to a variety of chiral triarylmethanes with high enantiomeric excess. The use of chiral dirhodium tetracarboxylates, such as Rh₂(S-PTAD)₄ and Rh₂(S-TPPTTL)₄, has been shown to be optimal for these transformations. nih.govacs.org

Furthermore, diphenylmethane-based phosphoramidite (B1245037) ligands have been developed for copper-catalyzed asymmetric conjugate additions to nitroalkenes, demonstrating high catalytic activity and enantioselectivity. acs.org This highlights the potential of designing chiral ligands that can adapt to the substrate and reaction conditions to achieve high levels of stereocontrol.

Table 1: Representative Chiral Catalysts for Asymmetric Synthesis of Analogous Structures

| Catalyst Type | Metal/Core | Chiral Ligand/Motif | Application | Reference |

|---|---|---|---|---|

| Chiral Brønsted Acid | Phosphoric Acid | BINOL-derived | Friedel-Crafts alkylation of pyrroles with nitroolefins | acs.org |

| Metal-Ligand Complex | Ytterbium(III) triflate | Chloro-indeno pybox | Friedel-Crafts alkylation of indoles with nitroalkenes | nih.gov |

| Metal-Ligand Complex | Copper(I) triflate | Aziridine-phosphine | Friedel-Crafts alkylation of indoles with β-nitrostyrene | mdpi.com |

| Dirhodium Catalyst | Rhodium | PTAD/TPPTTL | C-H functionalization of cyclohexadienes | nih.govacs.org |

| Chiral Guanidine | Guanidine | Bicyclic, monocyclic, acyclic | Various asymmetric transformations | rsc.org |

Advanced Synthetic Techniques and Reaction Conditions

To enhance the efficiency and sustainability of chemical processes, modern synthetic chemistry has increasingly adopted advanced techniques such as microwave-assisted synthesis and solvent-free reaction conditions. These methods offer significant advantages over traditional synthetic protocols, including reduced reaction times, higher yields, and a smaller environmental footprint.

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat chemical reactions. This technique can lead to dramatic rate enhancements and sometimes improved product yields compared to conventional heating methods. acs.orgdntb.gov.ua The application of microwave irradiation to the Friedel-Crafts alkylation, a key reaction for the synthesis of this compound, has been explored.

In the context of Friedel-Crafts reactions, microwave heating can be particularly advantageous when using ionic liquids as both the solvent and catalyst. biotage.co.jp The ionic nature of these liquids allows for efficient absorption of microwave energy, leading to rapid and uniform heating of the reaction mixture. This can significantly shorten the reaction times required for the acylation and alkylation of aromatic compounds. biotage.co.jp

Furthermore, microwave-assisted synthesis has been successfully applied to the preparation of various heterocyclic compounds and in cross-coupling reactions, often under environmentally benign conditions. acs.org For the synthesis of this compound, a microwave-assisted Friedel-Crafts reaction between nitrobenzene and a suitable diphenylmethylating agent, catalyzed by a Lewis acid, could offer a more efficient and rapid alternative to conventional heating methods. The use of solid acid catalysts, such as sulfated natural zeolite, has also been shown to be effective in the microwave-assisted nitration of benzene, suggesting their potential applicability in related reactions. acs.org

Table 2: Potential Advantages of Microwave-Assisted Synthesis for this compound

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | Hours to days | Minutes to hours |

| Energy Efficiency | Lower | Higher (direct heating of reactants) |

| Yield | Variable | Often improved |

| Side Reactions | More prevalent | Often reduced |

| Process Control | Slower response to temperature changes | Rapid and precise temperature control |

Solvent-Free Reaction Environments

The use of solvent-free reaction conditions, or solid-state reactions, is a cornerstone of green chemistry, as it eliminates the need for potentially hazardous and environmentally damaging organic solvents. These reactions are often carried out by grinding the reactants together, sometimes in the presence of a solid-supported catalyst.

The Friedel-Crafts alkylation for the synthesis of diphenylmethane and its derivatives has been successfully conducted under solvent-free conditions. niscpr.res.injocpr.com For instance, the reaction of benzene with benzyl chloride can be catalyzed by solid acid catalysts like mesoporous ferrosilicates or Fe₂O₃/ZrO₂ in the absence of a solvent. niscpr.res.injocpr.com These catalysts are often reusable, further enhancing the green credentials of the process.

A tandem Friedel-Crafts reaction of arenes and aldehydes has also been promoted by AlCl₃ under solvent-free conditions, providing a direct route to triarylmethanes. researchgate.net This approach could be adapted for the synthesis of this compound by reacting nitrobenzene with a suitable aldehyde in the presence of a Lewis acid catalyst.

Brønsted acidic ionic liquids have also been employed as catalysts for the three-component Friedel-Crafts reaction to produce unsymmetrical triarylmethanes under solvent-free conditions. thieme-connect.com This method offers a convenient and practical route to complex diarylmethyl-substituted compounds. The absence of a solvent not only simplifies the work-up procedure but also reduces waste generation, making it an attractive option for industrial applications.

Table 3: Comparison of Solvent-Based vs. Solvent-Free Synthesis

| Feature | Solvent-Based Synthesis | Solvent-Free Synthesis |

|---|---|---|

| Solvent Usage | High | None or minimal |

| Environmental Impact | Higher (VOC emissions, waste) | Lower |

| Work-up Procedure | Often complex (extraction, distillation) | Simpler (filtration, direct crystallization) |

| Reaction Conditions | Typically requires heating | Can be at room temperature or with heating |

| Atom Economy | Lower | Higher |

Derivatization and Functionalization Strategies for 1 Diphenylmethyl 4 Nitrobenzene

Synthesis of Nitrobenzene (B124822) Derivatives with Modified Diphenylmethyl Groups

The introduction of new substituents onto the nitrobenzene ring of 1-(diphenylmethyl)-4-nitrobenzene is governed by the powerful electron-withdrawing nature of the nitro group (-NO₂). This group exerts both a negative inductive effect (-I) and a negative resonance effect (-R), which deactivates the aromatic ring towards electrophilic aromatic substitution. libretexts.orgresearchgate.netresearchgate.net Consequently, harsher reaction conditions are typically required compared to benzene (B151609). libretexts.org

The deactivating influence of the nitro group also directs incoming electrophiles to the meta positions (C3 and C5) relative to its position on the ring. chemguide.co.uk This is because the carbocation intermediates formed during ortho and para attack are significantly destabilized by the adjacent positively charged nitrogen of the nitro group. Therefore, electrophilic substitution reactions such as nitration, halogenation, or sulfonation on this compound would be expected to yield 1-(diphenylmethyl)-3-substituted-4-nitrobenzene derivatives. For example, further nitration would likely produce 1-(diphenylmethyl)-3,4-dinitrobenzene.

Strategies to introduce substituents at other positions or to introduce a wider variety of functional groups often require multi-step synthetic sequences. One common approach is the reduction of the nitro group to an amine (-NH₂). The resulting aniline (B41778) derivative is highly activated towards electrophilic substitution, with the amino group being a potent ortho, para-director. This allows for the introduction of a wide range of substituents ortho to the newly formed amino group. The amine can then be diazotized and subjected to Sandmeyer or related reactions to introduce functionalities like halogens, cyano, or hydroxyl groups, or it can be removed entirely via reduction of the diazonium salt.

Table 1: Expected Products of Electrophilic Aromatic Substitution on this compound

| Reagent | Reaction | Expected Major Product |

|---|---|---|

| HNO₃/H₂SO₄ | Nitration | 1-(Diphenylmethyl)-3,4-dinitrobenzene |

| Br₂/FeBr₃ | Bromination | 3-Bromo-1-(diphenylmethyl)-4-nitrobenzene |

The diphenylmethyl moiety offers several sites for chemical modification. The two phenyl rings can undergo electrophilic aromatic substitution, although they are less deactivated than the nitrobenzene ring. More significantly, the benzylic carbon atom is a key site for functionalization.

One of the most powerful methods for modifying this position is through palladium-catalyzed cross-coupling reactions. For instance, a derivative such as 1-(chloro-diphenyl-methyl)-4-nitrobenzene can be coupled with various aryl boronic acids in a Suzuki-Miyaura reaction. nih.gov This approach allows for the systematic synthesis of a diverse library of triarylmethane compounds where the third aryl group can be varied extensively. nih.gov

Another strategy involves the oxidation of the benzylic C-H bond to a hydroxyl group, converting the diphenylmethyl group into a diphenylmethanol (B121723) moiety. This alcohol can then be used in subsequent reactions. For example, it can be esterified or converted into a good leaving group (like a tosylate or halide) to facilitate nucleophilic substitution reactions, thereby introducing a wide range of functional groups at the central carbon.

Formation of Polyaromatic and Heterocyclic Systems

The structure of this compound serves as a scaffold for the synthesis of larger, more complex ring systems, including polycyclic aromatic hydrocarbons and various heterocycles.

Triarylmethanes are a class of compounds with significant applications in dyes, molecular probes, and pharmaceuticals. nih.gov this compound is a direct precursor to this class of molecules. A common method for their synthesis is the Friedel-Crafts reaction. academie-sciences.fr In this approach, a diarylmethanol derivative can react with an arene in the presence of a Lewis or Brønsted acid catalyst. For example, conversion of the diphenylmethyl group to a diphenylmethanol, followed by reaction with an electron-rich aromatic compound like anisole, would yield the corresponding triarylmethane.

A more modern and versatile approach is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. nih.gov This method involves converting the benzylic position into a halide or an ester with a suitable leaving group. The resulting substrate is then reacted with an aryl boronic acid in the presence of a palladium catalyst and a base to form a new carbon-carbon bond, yielding the desired triarylmethane. This reaction is known for its mild conditions and broad substrate scope. nih.gov

Table 2: Synthetic Routes to Triarylmethanes from this compound Derivatives

| Method | Key Intermediate | Reagents | Product Type |

|---|---|---|---|

| Friedel-Crafts Alkylation | 1-(Hydroxydiphenylmethyl)-4-nitrobenzene | Arene, Acid Catalyst (e.g., H₂SO₄) | (4-Nitrophenyl)diarylmethane |

The formation of heterocyclic systems like oxadiazoles (B1248032) from this compound typically requires preliminary modification of the nitro group. Oxadiazoles are five-membered rings containing one oxygen and two nitrogen atoms. A prevalent synthetic route to 1,2,4-oxadiazoles is the 1,3-dipolar cycloaddition of a nitrile oxide with a nitrile. nih.govchim.it

To achieve this transformation starting from this compound, the nitro group could first be reduced to an amine. The resulting 4-(diphenylmethyl)aniline can then be converted into a nitrile (e.g., through the Sandmeyer reaction). This nitrile can then react with a nitrile oxide (generated in situ from an oxime) in a [3+2] cycloaddition to form the 1,2,4-oxadiazole (B8745197) ring. chim.it The substituents on the final oxadiazole can be controlled by the choice of the nitrile oxide precursor.

Another possibility involves converting the nitro-substituted precursor into an amidoxime (B1450833). The amidoxime can then react with an acyl chloride or a carboxylic acid derivative to undergo heterocyclization, forming the 1,2,4-oxadiazole ring. nih.gov

Anthracene (B1667546) is a polycyclic aromatic hydrocarbon consisting of three linearly fused benzene rings. wikipedia.org A classic method for synthesizing anthracene derivatives is the Elbs reaction, which involves the cyclodehydration of an o-methyl-substituted diarylketone. wikipedia.org To utilize this compound as a starting material for an anthracene structure, a multi-step synthesis would be necessary.

One hypothetical pathway could involve introducing a methyl or methylene (B1212753) group ortho to the diphenylmethyl substituent on one of the phenyl rings of the diphenylmethyl moiety itself. This would be followed by oxidation of the central benzylic carbon to a ketone, forming the necessary diarylketone precursor. Subsequent intramolecular cyclization under high-temperature conditions (the Elbs reaction) would lead to the formation of a substituted anthracene core.

Alternatively, Friedel-Crafts type reactions can be employed for intramolecular cyclization. For example, if a suitable functional group like a carboxylic acid or acyl chloride is introduced onto one of the phenyl rings of the diphenylmethyl group, it can be induced to cyclize onto the other phenyl ring under acidic conditions, eventually leading to a fused polycyclic system. Such reactions are fundamental in the synthesis of polycyclic aromatic compounds. slideshare.net

Structural Characterization of Synthesized Analogues

The confirmation of the chemical identity and purity of newly synthesized analogues of this compound relies on a combination of powerful analytical techniques. These methods provide unambiguous evidence of the molecular framework, the nature and position of functional groups, and the three-dimensional arrangement of atoms in the solid state.

Advanced Spectroscopic Techniques for Molecular Structure Elucidation

A suite of spectroscopic methods is employed to determine the molecular structure of these derivatives in detail. These techniques probe the interactions of molecules with electromagnetic radiation, yielding unique spectral fingerprints that are informative of their atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental tools for delineating the carbon-hydrogen framework of the synthesized analogues. For instance, in analogues where the nitro group is reduced to an amine and subsequently acylated, such as in N-(4-(diphenylmethyl)phenyl)acetamide, the chemical shifts provide a wealth of structural information.

The ¹H NMR spectrum of such an analogue would be expected to show a characteristic singlet for the methine proton of the diphenylmethyl group. The aromatic protons would appear as a set of multiplets in the downfield region of the spectrum, with their specific chemical shifts and coupling patterns being influenced by the nature and position of other substituents on the phenyl rings. The protons of the acetamide (B32628) group would also give rise to distinct signals.

Similarly, the ¹³C NMR spectrum would display a unique signal for the methine carbon and a series of signals for the aromatic carbons, with their chemical shifts indicating the electronic environment of each carbon atom.

| Proton (¹H) | Expected Chemical Shift (ppm) | Carbon (¹³C) | Expected Chemical Shift (ppm) |

| Methine (CH) | ~ 5.5 - 6.0 | Methine (CH) | ~ 50 - 60 |

| Aromatic (Ar-H) | ~ 7.0 - 8.2 | Aromatic (Ar-C) | ~ 120 - 150 |

| Amide (NH) | ~ 8.0 - 9.5 | Carbonyl (C=O) | ~ 168 - 172 |

| Methyl (CH₃) | ~ 2.0 - 2.2 | Methyl (CH₃) | ~ 23 - 26 |

| Note: Expected chemical shifts are approximate and can vary based on the specific analogue and solvent used. |

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the presence of specific functional groups. In derivatives of this compound, the strong asymmetric and symmetric stretching vibrations of the nitro group (NO₂) are typically observed around 1520 cm⁻¹ and 1340 cm⁻¹, respectively. Upon derivatization, for example, the reduction of the nitro group to an amine and subsequent formation of an amide, new characteristic bands will appear. The N-H stretch of the amide would be visible in the region of 3300-3500 cm⁻¹, and the strong amide carbonyl (C=O) stretch would be found around 1650-1690 cm⁻¹.

Mass Spectrometry (MS): Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the synthesized analogues. The molecular ion peak (M⁺) in the mass spectrum confirms the molecular formula of the compound. The fragmentation pattern can offer further structural insights, as the molecule breaks apart in a predictable manner upon ionization. For a compound like this compound, a prominent fragment would likely correspond to the stable diphenylmethyl cation (tropylium-like ion).

X-ray Crystallography for Solid-State Structural Analysis

For analogues of this compound, X-ray crystallographic studies would reveal the spatial arrangement of the two phenyl rings of the diphenylmethyl group relative to the substituted nitrobenzene ring. The planarity of the phenyl rings and the nitro group, as well as any intermolecular interactions such as hydrogen bonding or π-π stacking in the crystal lattice, can be meticulously analyzed.

The table below presents typical crystallographic parameters that would be determined for an analogue of this compound, based on data from related structures.

| Parameter | Typical Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca |

| a (Å) | 10 - 15 |

| b (Å) | 5 - 10 |

| c (Å) | 15 - 25 |

| β (°) | 90 - 105 |

| Volume (ų) | 1500 - 2500 |

| Z (molecules/unit cell) | 4 or 8 |

| Note: These values are illustrative and would be specific to the crystal structure of a particular analogue. |

The combination of these advanced spectroscopic and crystallographic techniques provides a comprehensive and unambiguous structural characterization of synthesized analogues of this compound, which is essential for the rational design and development of new functional materials.

Computational and Theoretical Investigations of 1 Diphenylmethyl 4 Nitrobenzene and Its Analogues

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of molecular systems. Its application to 1-(diphenylmethyl)-4-nitrobenzene and its analogues provides significant insights into their structural and electronic characteristics.

Geometry Optimization and Conformational Analysis

Computational studies using DFT methods, such as B3LYP with a 6-31G(d) basis set, are employed to determine the optimized geometry of nitrobenzene (B124822) derivatives. This process identifies the most stable structure with minimum energy. unpatti.ac.id The presence and nature of substituents on the nitrobenzene ring influence the bond lengths and angles of the molecule. unpatti.ac.id For instance, in related nitrobenzene compounds, geometry optimization reveals a planar structure for the nitrobenzene core. unpatti.ac.id

Conformational analysis is crucial for understanding the spatial arrangement of the diphenylmethyl and nitrobenzene moieties. The rotation around the bond connecting the diphenylmethyl group to the nitrobenzene ring leads to different conformers. The relative energies of these conformers can be calculated to identify the most stable spatial arrangement. For similar flexible molecules, DFT calculations have been successfully used to locate numerous stable conformers and understand their migration patterns on the potential energy hypersurface. nih.gov For example, in a study of a dipeptide, 87 stable conformers were identified, and their interconversion pathways were analyzed. nih.gov This type of analysis for this compound would reveal the preferred orientation of the phenyl rings relative to the nitro group.

Table 1: Representative DFT-Calculated Geometrical Parameters for Nitrobenzene Derivatives

| Parameter | Nitrobenzene | 1-Chloro-4-nitrobenzene |

| C-N Bond Length (Å) | Varies | Varies |

| O-N-O Bond Angle (°) | Varies | Varies |

| Note: Specific values for this compound require dedicated computational studies. Data presented here is illustrative of typical results for related compounds. |

Electronic Structure Analysis, Including HOMO-LUMO Properties

The electronic properties of this compound are significantly influenced by the electron-withdrawing nitro group and the electron-donating diphenylmethyl group. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding the molecule's reactivity and electronic transitions. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides information about the chemical reactivity and stability of the molecule. researchgate.net A smaller gap suggests higher reactivity. researchgate.net In nitroaromatic compounds, the HOMO is often localized on the phenyl ring and the donor group, while the LUMO is concentrated on the nitro group and the aromatic ring. sapub.org This distribution indicates that an electronic transition would involve a charge transfer from the diphenylmethyl moiety to the nitrobenzene part of the molecule. nih.govsapub.org For example, in a similar donor-acceptor molecule, the HOMO was found on the 3-(p-nitrophenylamino) and triazole rings, while the LUMO was on the 1,4-(diphenyl) and triazole regions, indicating intramolecular charge transfer. sapub.org

Table 2: Frontier Molecular Orbital (FMO) Energies for a Representative Nitroaromatic Compound

| Parameter | Energy (eV) |

| HOMO | -5.015 |

| LUMO | -2.436 |

| Energy Gap (ΔE) | 2.579 |

| Data is for 1,4-diphenyl-3-(p-nitrophenylamino)-1,2,4-triazolium hydroxide (B78521) inner salt and is illustrative. sapub.org |

Prediction and Assignment of Vibrational and NMR Spectra

DFT calculations are a reliable method for predicting and interpreting vibrational and NMR spectra. Theoretical vibrational frequencies can be calculated and then scaled to match experimental data from Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy. nih.govnih.gov This allows for a detailed assignment of the observed vibrational modes to specific molecular motions. nih.gov

Similarly, theoretical NMR chemical shifts (¹H and ¹³C) can be computed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. sapub.orgresearchgate.net These calculated shifts can be compared with experimental data to aid in the structural elucidation of the molecule and its conformers. nih.govresearchgate.net For a series of nitrobenzene-1,2-diamines, theoretical chemical shifts calculated at the B3LYP/6-311++G(d,p) level showed good agreement with experimental values. researchgate.net The prediction of NMR spectra is a valuable tool for confirming the structure of synthesized compounds. nmrdb.org

Quantum Chemical Modeling of Reactivity and Selectivity

Quantum chemical methods provide deep insights into the mechanisms and outcomes of chemical reactions involving this compound and its analogs.

Reaction Pathway and Transition State Analysis

Computational modeling can be used to explore the potential energy surfaces of reactions, identifying reactants, products, intermediates, and transition states. mdpi.com This allows for the detailed investigation of reaction mechanisms. For instance, in the context of SN1 reactions involving diphenylmethyl compounds, picosecond absorption spectroscopy has been used to study the dynamics of ion pairs, and computational methods can complement such studies by providing insights into the structure and energetics of transition states. nih.gov

The activation energy, which is the energy barrier that must be overcome for a reaction to occur, can be calculated, providing a measure of the reaction rate. mdpi.com For example, in the reaction of nitroarenes with 2-azaallyl anions, computational studies have been used to support a proposed reaction pathway involving a nitroarene radical anion intermediate. nih.gov These studies can elucidate the step-by-step process of bond formation and cleavage. dnu.dp.ua

Stereoelectronic Effects and Regioselectivity Predictions

Stereoelectronic effects, which refer to the influence of the spatial arrangement of orbitals on the reactivity and stability of a molecule, can be investigated using quantum chemical calculations. These effects can play a crucial role in determining the outcome of a reaction. For example, in the reactions of aryloxide nucleophiles with 4-nitrobenzofuroxan, stereoelectronic factors were found to be significant in determining the regioselectivity of the reaction. rsc.org

Computational models can predict the regioselectivity of reactions, such as electrophilic aromatic substitution on the nitrobenzene ring. The calculated distribution of electron density and the energies of possible intermediates can indicate the most likely position of attack. For many types of reactions, including nucleophilic and electrophilic additions, computational methods can correctly predict both regio- and stereoselectivity. acs.org

Molecular Dynamics and Intermolecular Interaction Studies

Computational and theoretical investigations provide deep insights into the dynamic behavior and non-covalent interaction patterns of this compound and its analogues. These studies are crucial for understanding the molecule's structure-property relationships at an atomic level.

Conformational Dynamics of the Diphenylmethyl Moiety

The diphenylmethyl group, also known as the benzhydryl group, is a sterically demanding substituent characterized by significant conformational flexibility. This flexibility arises primarily from the rotation of the two phenyl rings around the C-C bonds connecting them to the central methine carbon. Molecular dynamics (MD) simulations are a powerful computational tool used to explore the conformational landscape of such molecules over time. cresset-group.com

MD simulations model the atomic motions of a system by integrating Newton's equations of motion, providing a trajectory that reveals the accessible conformations and the transitions between them. cresset-group.com For a molecule like this compound, MD simulations can elucidate the rotational dynamics of the phenyl rings of the diphenylmethyl moiety. These simulations track key dihedral angles to understand the energetic barriers and preferred orientations of the rings. The conformational space of related molecules, such as procyanidin (B600670) B4 and nevirapine, has been successfully explored using these techniques to identify the most stable rotamers. nih.govoup.com

The dynamics are influenced by several factors, including:

Steric Hindrance: The bulky nature of the phenyl rings and the nitro-substituted phenyl ring restricts free rotation, leading to a complex potential energy surface with distinct energy minima.

Solvent Effects: The surrounding solvent molecules can influence the conformational preferences through explicit interactions, which are accounted for in MD simulations. cresset-group.com

Intramolecular Interactions: Weak non-covalent interactions, such as C-H···π interactions between the phenyl rings, can further stabilize certain conformations.

While specific MD studies on this compound are not extensively documented in the literature, research on analogous structures provides valuable insights. For instance, conformational analyses of 1-phenyl-1,2,3,4-tetrahydroisoquinolines and modafinil (B37608) analogues highlight that the orientation of phenyl rings is crucial for biological activity and receptor binding. acs.orgnih.gov In these studies, computational methods like energy minimization and molecular modeling are used to determine preferred conformations and rotational energy barriers. nih.gov A conformational scan of 4-(benzhydryloxy)phthalonitrile using semi-empirical methods also demonstrated how torsional angle variations define the molecular energy profile and identify the most stable conformers. researchgate.net

The table below summarizes key parameters typically investigated in MD simulations to characterize the conformational dynamics of a diphenylmethyl moiety.

| Parameter | Description | Typical Method of Analysis | Significance |

| Dihedral Angles (φ, ψ) | Torsion angles defining the orientation of the two phenyl rings relative to the rest of the molecule. | Time evolution plots, Ramachandran-like plots. | Identifies preferred rotational states (rotamers) and transitions between them. |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions in the simulation from a reference structure. | Plot of RMSD vs. simulation time. | Assesses the overall structural stability and conformational sampling during the simulation. |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual atoms or residues around their average position. | Plot of RMSF vs. atom/residue index. | Highlights flexible regions of the molecule, such as the rotating phenyl rings. |

| Potential Energy Surface (PES) | A map of the molecule's energy as a function of its geometry, often key dihedral angles. | Free energy calculation methods (e.g., umbrella sampling). | Reveals the energy barriers between different conformations and their relative populations. |

Modeling of Intermolecular Hydrogen Bonding and Stacking Interactions

The supramolecular assembly and crystal packing of this compound and its analogues are governed by a combination of weak intermolecular forces, including hydrogen bonds and π-π stacking interactions. Computational modeling is instrumental in characterizing the geometry and energetics of these non-covalent interactions. rsc.org

Hydrogen Bonding: In the absence of classical hydrogen bond donors (like -OH or -NH2), the primary hydrogen bonds involving this compound are of the weaker C-H···O type. Here, activated aromatic or aliphatic C-H groups can act as donors to the electronegative oxygen atoms of the nitro group. Quantum chemistry modeling, particularly using Density Functional Theory (DFT), is employed to investigate these interactions. mdpi.com Studies on nitrobenzene derivatives show that intermolecular interactions significantly influence the molecule's geometry, such as the twist angle of the nitro group relative to the benzene (B151609) ring. mdpi.comresearchgate.net

Car–Parrinello and path integral molecular dynamics (CPMD and PIMD) are advanced methods used to study the dynamics of hydrogen bonds, including proton transfer phenomena and the spectroscopic effects of their formation. mdpi.com For analogues of this compound that incorporate stronger hydrogen bond donors/acceptors, these interactions become more dominant in directing molecular assembly.

Stacking Interactions: The multiple aromatic rings in this compound make π-π stacking a critical interaction for its solid-state structure. The electron-withdrawing nitro group polarizes the attached phenyl ring, creating a relatively electron-poor π-system, while the diphenylmethyl moiety provides electron-rich phenyl rings. This can lead to favorable electrostatic interactions in a stacked arrangement.

Computational studies on the nitrobenzene-benzene dimer have shown that the slipped-parallel orientation is significantly more stable than a T-shaped or a face-to-face sandwich conformation. researchgate.net This stabilization is largely attributed to dispersion forces, which are accurately captured by high-level ab initio methods like Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)). researchgate.net Energy decomposition analysis can further partition the interaction energy into electrostatic, dispersion, exchange-repulsion, and induction components, providing a detailed understanding of the nature of the stacking. nih.gov

The table below outlines common computational methods used to model these intermolecular interactions.

| Interaction Type | Computational Method | Information Obtained | Key Findings for Analogous Systems |

| Hydrogen Bonding | Density Functional Theory (DFT), Quantum Theory of Atoms in Molecules (QTAIM) | Optimized geometry, interaction energies, electron density analysis at bond critical points. | C-H···O and C-H···N interactions are prevalent and contribute to crystal packing. mdpi.commdpi.com |

| π-π Stacking | CCSD(T), Møller–Plesset perturbation theory (MP2), DFT with dispersion correction (e.g., B3LYP-D3) | Interaction energies for different stacking geometries (slipped-parallel, T-shaped), role of dispersion vs. electrostatics. | Slipped-parallel stacking is often the most stable arrangement for nitroaromatics; dispersion is the dominant attractive force. researchgate.netacs.org |

| Overall Packing | Crystal Structure Prediction (CSP), Hirshfeld Surface Analysis | Prediction of stable crystal polymorphs, visualization and quantification of different intermolecular contacts. | Reveals the relative contributions of various interactions (H-bonds, π-stacking, van der Waals) to the overall crystal stability. rsc.org |

Applications and Emerging Roles in Chemical Synthesis and Research

Role as Intermediates in Fine Chemical Synthesis

As an intermediate, 1-(Diphenylmethyl)-4-nitrobenzene is a foundational component for constructing more complex molecular architectures. Organic building blocks are functionalized molecules utilized in the modular assembly of novel compounds, ensuring precise control over the final structure. alfa-chemistry.com

This compound serves as a versatile precursor for advanced organic building blocks. alfa-chemistry.com The presence of the nitro group provides a reactive handle for a variety of chemical transformations. A primary example is its reduction to the corresponding amine, 4-amino-1-(diphenylmethyl)benzene. This transformation converts the molecule into a nucleophilic building block, which can then be used in a wide array of subsequent reactions. The main use of nitrobenzene (B124822), for instance, is to produce phenylamine (aniline), a vital aromatic amine. physicsandmathstutor.com

The diphenylmethyl moiety imparts significant steric bulk and specific electronic properties, which can be leveraged to create highly tailored molecules. These advanced building blocks are instrumental in medicinal chemistry for developing new drug candidates and in organic chemistry for synthesizing complex target molecules. alfa-chemistry.com The use of pre-functionalized building blocks often allows for more efficient and reliable synthetic routes compared to multi-step syntheses of the final products. alfa-chemistry.com

Nitroaromatic compounds are fundamental in the dye industry. taylorandfrancis.com Historically, the synthesis of many dyes, particularly azo dyes, relied on precursors like benzidine, which was later identified as a carcinogen. ncsu.edutubitak.gov.tr This has driven extensive research into finding safer alternatives.

The amine derivative of this compound, obtained through the reduction of the nitro group, is a key precursor for dyes. Aromatic amines are converted into diazonium salts, which are then reacted with coupling components (like phenols or other aromatic amines) to form azo dyes. nih.gov The amine derived from this compound can be utilized to create a variety of azo dyes, whose color and properties would be influenced by the large diphenylmethyl group. In some cases, the nitro group itself can be part of the final dye's chromophore system, which is the part of the molecule responsible for its color. nih.govgoogle.com

| Precursor Compound | Key Transformation | Resulting Intermediate | Application |

|---|---|---|---|

| This compound | Reduction of Nitro Group | 4-Amino-1-(diphenylmethyl)benzene | Synthesis of Azo Dyes |

| p-Terphenyl | Nitration, then Reduction | 4,4'-Diamino-p-terphenyl (DATP) | Benzidine replacement in direct dyes ncsu.edu |

| Benzidine | Diazotization | Tetrazonium salt | Former precursor for direct dyes tubitak.gov.tr |

Contributions to Mechanistic Organic Chemistry Studies

The distinct electronic and steric characteristics of this compound make it an excellent substrate for investigating fundamental principles of organic reactions.

The compound is a valuable tool for studying electrophilic aromatic substitution (EAS) mechanisms. masterorganicchemistry.com The benzene (B151609) ring is substituted with two groups of opposing electronic effects: the electron-withdrawing nitro group and the diphenylmethyl group.

The nitro group is a classic example of a deactivating group, which reduces the rate of electrophilic substitution by withdrawing electron density from the aromatic ring. It directs incoming electrophiles primarily to the meta position relative to itself. docbrown.info Conversely, the diphenylmethyl group, while bulky, can influence the electronic environment of the ring. The study of EAS reactions on this substrate allows chemists to probe the interplay between the strong deactivating effect of the nitro group and the steric hindrance imposed by the bulky diphenylmethyl group. This helps in understanding how substituents govern regioselectivity and reaction rates in complex aromatic systems. rushim.rulibretexts.org

| Substituent Group | Electronic Effect | Effect on Ring Reactivity (EAS) | Directing Influence |

|---|---|---|---|

| Nitro (-NO₂) | Strongly Electron-Withdrawing | Deactivating | Meta-directing docbrown.info |

| Diphenylmethyl (-CH(Ph)₂) | Weakly Electron-Donating/Withdrawing (Inductive/Resonance) & Sterically Bulky | Variable; Steric hindrance is significant | Ortho-, Para-directing (if activating) |

This compound is an ideal candidate for studying single electron transfer (SET) processes and the behavior of radical ions. Research has shown that nitroarenes can readily accept an electron to form a stable nitrobenzenide radical anion. nih.govchemrxiv.org This process can be initiated photochemically or by using chemical reductants like anionic organic bases. nih.govrsc.org

The formation of the stable [this compound]•– radical anion allows for the investigation of its electronic structure, stability, and subsequent reactions. nih.gov Such studies are crucial for understanding radical-based reaction mechanisms, which are important in many areas of organic synthesis. The nitroarene moiety acts as a versatile platform for generating radicals under mild conditions, opening pathways to novel chemical transformations. nih.govchemrxiv.org The study of these radical anions provides insight into the fundamental steps of electron transfer and the behavior of transient intermediates in complex reaction cascades. nih.govresearchgate.net

Potential in Materials Science Research

While direct applications are still emerging, the structural features of this compound suggest significant potential in materials science. novapublishers.comjournaljmsrr.com Organic building blocks are increasingly used to construct functional materials with tailored optical and electronic properties. alfa-chemistry.com

The presence of the large, planar diphenylmethyl group can promote π-π stacking interactions between molecules. These non-covalent interactions are critical for inducing self-assembly and creating ordered crystalline structures in organic materials. Such ordered structures are highly desirable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). alfa-chemistry.comambeed.com The combination of the bulky, conjugated system of the diphenylmethyl group and the polar nitro group could lead to materials with interesting liquid crystalline or nonlinear optical properties. The compound and its derivatives represent a class of molecules that could serve as building blocks for new functional materials whose properties are tunable through chemical modification. alfa-chemistry.com

Conclusion and Outlook

Summary of Current Research Contributions

Direct research focused exclusively on 1-(diphenylmethyl)-4-nitrobenzene is extremely limited. Its existence is documented in chemical databases, which provide its molecular formula (C19H15NO2) and official nomenclature. mdpi.comresearchgate.net The primary scientific mention of this compound appears in comparative contexts. For example, it is noted that the nitro group, being strongly electron-withdrawing, reduces the reactivity of the aromatic ring, making the compound less nucleophilic compared to its methylated counterpart, 1-(diphenylmethyl)-4-methylbenzene. This property suggests it could act as a directing group in electrophilic substitution reactions.

Beyond this basic characterization, there is a significant lack of published data regarding its synthesis, detailed properties, or specific applications. Research on related compounds, such as the functionalization of single-walled carbon nanotubes with nitroaryl substituents, hints at potential areas where this compound could be relevant, but such applications are yet to be explored for this specific molecule. researchgate.net

Identification of Key Knowledge Gaps and Unexplored Avenues

The scarcity of dedicated studies on this compound highlights several critical knowledge gaps:

Synthetic Methodologies: There are no established, optimized, and high-yield synthetic protocols published specifically for this compound. While Friedel-Crafts-type reactions are common for synthesizing diarylmethanes, specific conditions and yields for this compound are not documented.

Physicochemical and Spectroscopic Characterization: Comprehensive data on its physical properties (e.g., melting point, boiling point, solubility) are not readily available. Furthermore, detailed spectroscopic analyses, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry, have not been published, nor has its crystal structure been determined through X-ray crystallography.

Chemical Reactivity: The reactivity of this compound is largely theoretical. The reduction of the nitro group to form the corresponding aniline (B41778) is a fundamental reaction for nitroaromatic compounds, but the specific reagents, conditions, and efficiency for this substrate are unknown. rsc.org The steric hindrance from the bulky diphenylmethyl group likely influences its reactivity in processes like nucleophilic aromatic substitution, an area that remains completely unexplored. researchgate.net

Potential Applications: There are no documented applications for this compound. Its structure suggests potential as an intermediate in the synthesis of dyes, polymers, or pharmaceuticals. nih.govorganic-chemistry.org The corresponding amine, 4-(diphenylmethyl)aniline, could be a precursor to novel biologically active molecules. ajrconline.org However, these pathways are entirely speculative at present.

Toxicological and Biological Profile: No studies have been conducted on the biological activity or toxicological profile of this compound. While many nitroaromatic compounds are known to be toxic and mutagenic, the specific health and environmental impact of this molecule is unknown. nih.govepa.gov

Future Directions in Synthetic, Mechanistic, and Application-Oriented Research

The significant knowledge gaps surrounding this compound pave the way for numerous future research directions.

Synthetic Research: A primary focus should be the development and optimization of efficient synthetic routes. This could involve exploring various catalysts and conditions for the Friedel-Crafts alkylation of nitrobenzene (B124822) with diphenylmethanol (B121723) or a related benzhydryl halide. Modern catalytic methods, including the use of solid acid catalysts or metal-catalyzed cross-coupling reactions, could offer greener and more efficient alternatives. organic-chemistry.org

Mechanistic Research: Once a reliable synthesis is established, detailed mechanistic studies are warranted. Kinetic analyses of the reduction of the nitro group and any potential nucleophilic substitution reactions would provide valuable insight into the electronic and steric effects exerted by the diphenylmethyl and nitro substituents. researchgate.netmdpi.com Computational chemistry and density functional theory (DFT) studies could complement experimental work by predicting the molecule's geometry, electronic structure, and reaction pathways. researchgate.net

Application-Oriented Research: A major avenue for future work is the exploration of potential applications. This includes:

Materials Science: Investigating its use as a functionalizing agent for materials like carbon nanotubes or graphene, potentially imparting new electronic or energetic properties. researchgate.net The bulky aromatic structure might also be suitable for creating novel liquid crystals or polymers.

Medicinal Chemistry: Using it as a scaffold or intermediate for the synthesis of new chemical entities. The reduction of the nitro group to an amine would yield 4-(diphenylmethyl)aniline, a building block that could be incorporated into molecules with potential therapeutic activity, drawing parallels with the synthesis of other complex amine derivatives. ajrconline.orgmdpi.com

Dye and Pigment Chemistry: Exploring the derivatization of the molecule, particularly after conversion to the aniline, to create novel azo dyes or other chromophores.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(Diphenylmethyl)-4-nitrobenzene, and how can reaction conditions be optimized?

- Methodology :

- Friedel-Crafts Alkylation : Use diphenylmethanol or a diphenylmethyl halide with nitrobenzene derivatives under Lewis acid catalysis (e.g., AlCl₃). Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 8:2) .

- Nitro Group Introduction : Nitrate 1-(diphenylmethyl)benzene using a mixed acid (HNO₃/H₂SO₄) at 0–5°C to minimize byproducts like dinitro derivatives. Quench with ice-water and extract with dichloromethane .

- Optimization : Adjust stoichiometry (1:1.2 molar ratio of diphenylmethyl precursor to nitrobenzene) and reflux in anhydrous conditions (e.g., dry DCM) to improve yields (≥75%) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Analytical Techniques :

- ¹H/¹³C NMR : Assign peaks using reference data for nitrobenzene derivatives. For example, aromatic protons in the diphenylmethyl group appear at δ 7.2–7.5 ppm, while nitro-group-adjacent protons resonate at δ 8.1–8.3 ppm .

- HPLC-PDA : Use a C18 column (acetonitrile/water 70:30) to verify purity (>98%) and detect impurities like unreacted diphenylmethanol .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Safety Measures :

- Ventilation : Use fume hoods with ≥100 ft/min face velocity to avoid inhalation of nitroaromatic vapors .

- PPE : Wear nitrile gloves (0.11 mm thickness), safety goggles, and flame-retardant lab coats. Avoid contact with reducing agents (e.g., NaBH₄) to prevent explosive reactions .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in electrophilic substitution reactions?

- Methodology :

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to calculate electrophilic Fukui indices. The nitro group directs substitution to the meta position (activation energy: ~25 kcal/mol) .

- QSAR Studies : Correlate Hammett σ constants with reaction rates for nitro-group-directed functionalization .

Q. What crystallographic techniques resolve the molecular packing and dipole interactions in this compound?

- Crystallography :

- Single-Crystal XRD : Grow crystals via slow evaporation in ethanol. Space group P2₁/c with Z = 4; analyze π-π stacking (3.8–4.1 Å) between diphenylmethyl groups and nitro-aromatic interactions .

- Dipole Moment Analysis : Use Cambridge Structural Database (CSD) references to compare experimental vs. calculated dipole moments (e.g., 5.2 D vs. 5.0 D) .

Q. How can contradictory spectral data (e.g., NMR vs. MS) be reconciled for this compound derivatives?

- Data Analysis :

- High-Resolution MS : Confirm molecular ion [M+H]⁺ at m/z 304.0984 (calculated 304.0978) to resolve ambiguities from NMR impurity signals .

- DEPT-135 NMR : Differentiate CH₂ groups in diphenylmethyl moieties (δ 45–50 ppm) from nitro-group-associated quaternary carbons .

Q. What strategies mitigate byproduct formation during the synthesis of this compound analogs?

- Byproduct Control :

- Temperature Gradients : Perform nitration at ≤5°C to suppress dinitro byproducts. Use scavengers (e.g., urea) to neutralize excess HNO₃ .

- Column Chromatography : Separate isomers (e.g., ortho-nitro derivatives) using silica gel with gradient elution (hexane → ethyl acetate) .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.